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molecular formula C10H10O3 B1294565 1,4-Benzodioxan-6-yl methyl ketone CAS No. 2879-20-1

1,4-Benzodioxan-6-yl methyl ketone

Cat. No. B1294565
M. Wt: 178.18 g/mol
InChI Key: HGVWMTAIIYNQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629176B1

Procedure details

A solution of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone (XV) (11 mmol), dimethylamine hydrochloride (14 mmol), paraformaldehyde (16 mmol) and 12 N HCl (2 drops) in ethanol (5 mL) was refluxed overnight. The solution was cooled to room temperature and the ethanol was evaporated under vacuum. The residue was treated with ethyl acetate, heated slightly and sonicated to disperse into fine particles. The solids were filtered and dried at room temperature to produce 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(dimethylamino)propan-1-one (XVI) as a white solid, (82% yield), 1H NMR (CDCl3, 400 MHz): δ ppm 2.77 (s, 6H), 3.41 (m, 2H), 3.56 (m, 2H), 4.25 (m, 4H), 6.85 (m, 1H), 7.45 (m, 2H).
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
14 mmol
Type
reactant
Reaction Step One
Quantity
16 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][O:4][C:3]2[CH:7]=[C:8]([C:11](=[O:13])[CH3:12])[CH:9]=[CH:10][C:2]1=2.Cl.[CH3:15][NH:16][CH3:17].[CH2:18]=O>Cl.C(O)C>[O:1]1[CH2:6][CH2:5][O:4][C:3]2[CH:7]=[C:8]([C:11](=[O:13])[CH2:12][CH2:15][N:16]([CH3:18])[CH3:17])[CH:9]=[CH:10][C:2]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
11 mmol
Type
reactant
Smiles
O1C2=C(OCC1)C=C(C=C2)C(C)=O
Name
Quantity
14 mmol
Type
reactant
Smiles
Cl.CNC
Name
Quantity
16 mmol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol was evaporated under vacuum
ADDITION
Type
ADDITION
Details
The residue was treated with ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
heated slightly
CUSTOM
Type
CUSTOM
Details
sonicated
ADDITION
Type
ADDITION
Details
to disperse into fine particles
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Name
Type
product
Smiles
O1C2=C(OCC1)C=C(C=C2)C(CCN(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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